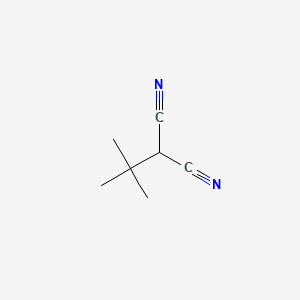

tert-Butylmalononitrile

説明

Theoretical and Empirical Foundations of Alkylated Malononitrile (B47326) Chemistry

The chemistry of alkylated malononitriles is built upon the foundational concept of the active methylene (B1212753) group present in the parent compound, malononitrile. researchgate.net This methylene group is positioned between two electron-withdrawing nitrile (-CN) groups, which significantly increases the acidity of its protons, making it a potent carbanion precursor in the presence of a base.

A cornerstone of malononitrile chemistry is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, like malononitrile, to the carbonyl group of an aldehyde or ketone, which is typically followed by a dehydration step to yield an α,β-unsaturated dinitrile product. sigmaaldrich.comresearchgate.netsci-hub.se This condensation is a versatile C-C bond-forming reaction and a key step in the synthesis of a wide array of complex molecules and natural products. sci-hub.se Various catalysts, including primary and secondary amines, can be employed to facilitate this transformation. sci-hub.se

Beyond condensation, the synthesis of alkylated malononitriles can be achieved through several methods, including direct alkylation and reductive alkylation. One-pot reductive alkylation of malononitrile with aromatic aldehydes, for instance, uses a condensation reaction followed by a reduction with an agent like sodium borohydride (B1222165) to produce monosubstituted malononitriles efficiently. organic-chemistry.orgthieme-connect.com The ability to selectively alkylate monosubstituted malononitriles further expands their utility, allowing for the creation of unsymmetrically disubstituted products. organic-chemistry.org These varied synthetic routes underscore the role of malononitrile derivatives as versatile intermediates in organic synthesis. researchgate.netresearchgate.net

| Synthetic Method | Description | Reactants | Catalyst/Reagent | Product Type |

| Knoevenagel Condensation | A nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. sigmaaldrich.comsci-hub.se | Aldehyde/Ketone + Malononitrile | Basic catalyst (e.g., amines) sci-hub.se | α,β-Unsaturated dinitriles |

| Reductive Alkylation | A one-pot method combining Knoevenagel condensation with a subsequent reduction. organic-chemistry.orgthieme-connect.com | Aldehyde/Ketone + Malononitrile | Water/Ethanol (condensation), Sodium Borohydride (reduction) organic-chemistry.org | Monosubstituted malononitriles |

| Direct Alkylation | Direct substitution of the acidic proton of malononitrile with an alkyl group. researchgate.net | Malononitrile + Alkyl Halide | Base | Mono- or Disubstituted malononitriles |

| Catalytic Allylic C–H Alkylation | A platinum-catalyzed reaction enabling direct functionalization of allylic C-H bonds. chinesechemsoc.org | α-Alkenes + Malononitrile | Phosphoramidite-Pt complex, Thymoquinone (oxidant) chinesechemsoc.org | Alkene-bearing complex molecules |

Strategic Importance of the tert-Butyl Moiety in Molecular Design and Reactivity

The tert-butyl group, with the chemical formula (CH₃)₃C-, is a highly branched and sterically bulky alkyl substituent that plays a critical strategic role in molecular design. researchgate.net Its significant size is a defining feature, used to impose steric hindrance around a reactive center. This "tert-butyl effect" can dramatically influence the course of a chemical reaction, often enhancing selectivity by slowing or preventing reactions at adjacent sites. researchgate.netrsc.org This steric bulk is also employed for the kinetic stabilization of reactive compounds. researchgate.net

In addition to influencing reactivity, the tert-butyl group has a profound impact on the conformation of molecules. fiveable.me In substituted cyclohexanes, for example, a tert-butyl group strongly prefers to occupy the more spacious equatorial position to minimize steric strain, effectively locking the ring into a specific conformation. fiveable.me This predictable influence on molecular geometry is a valuable tool for chemists designing molecules with specific three-dimensional shapes.

Furthermore, the tert-butyl group is widely used as a protecting group in multi-step organic synthesis, particularly for alcohols. rsc.orgpearson.com The resulting tert-butyl ether is stable under strongly basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the hydroxyl group. rsc.org The protecting group can later be removed under mild acidic conditions to regenerate the original alcohol. pearson.com This strategic use of the tert-butyl group is essential for achieving orthogonality in complex synthetic sequences. rsc.org

| Feature of tert-Butyl Group | Strategic Application in Molecular Design | Example |

| Steric Bulk | Induces steric hindrance to control reaction selectivity and rate (tert-butyl effect). researchgate.netrsc.org | Directing the outcome of reductions, oxidations, and C-C bond formations. rsc.org |

| Kinetic Stabilization | Stabilizes otherwise unstable molecules by preventing decomposition pathways. researchgate.net | Used in the synthesis of compounds with unusual bonding or reactivity. |

| Conformational Locking | Forces cyclic structures, like cyclohexane, into a preferred conformation. fiveable.me | Maintaining a specific 3D structure to influence biological activity or further reactions. |

| Chemical Stability | Acts as a robust protecting group, particularly for alcohols, under basic conditions. rsc.orgpearson.com | Protecting an alcohol as a tert-butyl ether during a Grignard reaction. |

Evolution of Research Paradigms and Contemporary Challenges in tert-Butylmalononitrile Science

Research involving this compound has evolved from its basic synthesis to its application in creating advanced materials and tackling complex synthetic challenges. The synthesis of this compound can be achieved through methods such as the Friedel-Crafts-type alkylation of malononitrile with tert-butyl bromide using aluminum chloride as a catalyst. chemicalbook.com

A significant area of contemporary research is the use of this compound as a precursor in materials science, specifically for organic electronic materials. utah.eduutah.eduacs.org The acidic proton on the carbon atom adjacent to the two nitrile groups provides a reactive handle for forming new carbon-carbon bonds, which is a key strategy for constructing larger, conjugated organic molecules with desirable electronic properties. utah.eduacs.org Furthermore, this compound has been utilized in the synthesis of sterically hindered amides through direct oxidative amidation with amines, demonstrating its utility in overcoming challenging synthetic transformations. wiley.com

Despite its utility, working with this compound presents distinct challenges. A primary challenge is the inherent unreactivity of the C-H bonds within the tert-butyl group itself, which possess high bond dissociation energy and are sterically shielded. wiley.com This makes selective functionalization of the tert-butyl group difficult. However, recent breakthroughs have demonstrated the catalytic hydroxylation of these strong C-H bonds using highly electrophilic manganese catalysts, opening new avenues for modifying this otherwise inert moiety. wiley.com Another area of focus is controlling the reactivity of the acidic C-H bond in this compound to achieve specific and selective C-C bond formations. utah.eduacs.org Studies on the decomposition of related compounds have shown that the tricyanomethanide ion can act as a leaving group to generate a t-butyl cation, which provides insight into the potential reaction pathways of this compound under certain conditions. oup.com

| Property | Value/Description | Source |

| Chemical Formula | C₇H₁₀N₂ | nih.gov |

| Molecular Weight | 122.171 g/mol | fluorochem.co.uk |

| Physical State | Solid | fluorochem.co.uk |

| CAS Number | 4210-60-0 | chemicalbook.comfluorochem.co.uk |

| Key Reactivity | Possesses an acidic C-H proton between the two nitrile groups. utah.eduacs.org | utah.eduacs.org |

| Primary Use | Starting material for organic electronic materials and sterically hindered amides. utah.eduutah.eduwiley.com | utah.eduutah.eduwiley.com |

Structure

3D Structure

特性

IUPAC Name |

2-tert-butylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJPHMQZSDKRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194946 | |

| Record name | t-Butylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-60-0 | |

| Record name | t-Butylmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butylmalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butylmalononitrile and Its Derived Compounds

Established Synthetic Routes to tert-Butylmalononitrile

The primary and most well-documented method for synthesizing this compound involves the direct alkylation of malononitrile (B47326). This approach leverages the acidity of the methylene (B1212753) protons of malononitrile, making it susceptible to electrophilic attack.

The synthesis of this compound can be effectively achieved through a Friedel-Crafts-type alkylation reaction. cerritos.edumasterorganicchemistry.commt.commt.com This classic carbon-carbon bond-forming reaction involves the alkylation of an acidic C-H bond using an alkyl halide in the presence of a strong Lewis acid catalyst. cerritos.edumasterorganicchemistry.commt.com

A common procedure involves the reaction of malononitrile with a tert-butylating agent, such as tert-butyl bromide, catalyzed by aluminum chloride (AlCl₃) in a suitable solvent like nitromethane. chemicalbook.com The reaction mechanism proceeds in several steps. First, the Lewis acid catalyst activates the alkyl halide to generate a tert-butyl carbocation electrophile. mt.comaklectures.com This carbocation is then attacked by the carbanion of malononitrile, formed by the deprotonation of the acidic methylene group. Subsequent workup neutralizes the reaction mixture to yield the final product. chemicalbook.com

A representative laboratory-scale synthesis is detailed below:

Reactants : Malononitrile and tert-butyl bromide. chemicalbook.com

Catalyst : Aluminum chloride (AlCl₃). chemicalbook.com

Solvent : Nitromethane. chemicalbook.com

Temperature : The reaction is typically initiated at a low temperature (e.g., -20 to -15 °C) during the addition of the alkylating agent and then allowed to warm to 0-5 °C. chemicalbook.com

Yield : This method has been reported to produce this compound in yields of approximately 70%. chemicalbook.com

Table 1: Reaction Parameters for Friedel-Crafts-type Synthesis of this compound

Transitioning a synthetic protocol from the laboratory bench to a larger, industrial scale requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. asischem.comsynsmart.innih.govgd3services.com While specific optimization data for this compound production is limited in public literature, general principles of chemical process development can be applied. asischem.comgd3services.com

Key considerations for scaling up the Friedel-Crafts synthesis of this compound include:

Reagent and Catalyst Handling : Anhydrous aluminum chloride is highly reactive with moisture and its handling on a large scale requires specialized equipment to prevent deactivation and ensure safety. cerritos.edu

Thermal Management : Friedel-Crafts alkylations are often exothermic. orgsyn.org Effective heat dissipation is critical on a large scale to control the reaction rate and prevent runaway reactions.

Minimizing Waste : The traditional use of stoichiometric amounts of Lewis acid catalysts generates significant amounts of acidic waste during aqueous workup, posing environmental and disposal challenges. acs.org

Purification : While the crude product may be used directly in some cases, large-scale purification might require moving from chromatography to more scalable methods like recrystallization or distillation. utah.edunuvisan.com The successful purification of this compound via room temperature sublimation has been noted for producing aesthetically remarkable fern-like crystals. utah.edu

Table 2: General Strategies for Process Optimization and Scale-Up

Development of Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry increasingly emphasizes the development of "green" or sustainable processes that are safer, more efficient, and environmentally benign. acs.orgorganic-chemistry.orgpjoes.commdpi.comunep.org This involves adhering to principles such as maximizing atom economy, using catalytic reagents over stoichiometric ones, and avoiding hazardous solvents. acs.orgpjoes.com

For the synthesis of this compound, novel approaches could focus on replacing the traditional AlCl₃ catalyst. Heterogeneous solid acid catalysts, such as sulfated metal oxides (e.g., sulfated tin oxide or titania), represent a promising alternative. clockss.orgbegellhouse.com These catalysts have shown effectiveness in other tert-butylation reactions, such as the alkylation of phenol. clockss.orgbegellhouse.com

The potential advantages of using a solid acid catalyst for this compound synthesis include:

Reduced Waste : Solid catalysts can often be filtered off and reused, eliminating the large volume of acidic waste generated by the quenching of AlCl₃. clockss.org

Simplified Workup : The workup process is simplified to a mere filtration of the catalyst, avoiding complex aqueous extractions.

Enhanced Safety : These catalysts are generally more stable and less hazardous to handle than highly reactive, water-sensitive Lewis acids.

Another trend in green chemistry is the use of water as a solvent. researchgate.net While the Friedel-Crafts reaction is not compatible with water, other reactions involving malononitrile, such as Knoevenagel condensations to form ylidenemalononitriles, have been successfully performed in water without any catalyst. researchgate.net This highlights the potential for developing entirely new, greener synthetic routes to malononitrile derivatives.

Table 3: Comparison of Traditional vs. Potential Sustainable Synthetic Routes

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, its derivatives can be chiral if the remaining methine proton is substituted to create a stereocenter. The synthesis of such derivatives in an enantiomerically pure form is crucial for applications in pharmaceuticals and materials science, where a specific stereoisomer often exhibits the desired activity. wikipedia.org Asymmetric synthesis strategies are employed to control the stereochemical outcome of these reactions. sigmaaldrich.com

Two primary strategies for achieving stereochemical control are:

Use of Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. wikipedia.org It directs the stereoselectivity of a subsequent reaction and is then removed. wikipedia.orgsigmaaldrich.com For a this compound derivative, an auxiliary could be attached to the nitrogen of one of the nitrile groups (after conversion to an amine or other functional group) or a new chiral group could be introduced. For example, the use of N-tert-butanesulfinamide (the Ellman auxiliary) is a well-established method for the asymmetric synthesis of chiral amines. harvard.edu Similarly, oxazolidinone auxiliaries are widely used to direct asymmetric alkylation reactions. wikipedia.org

Chiral Catalysis : An alternative to auxiliaries is the use of a small amount of a chiral catalyst to influence the stereochemical outcome of the reaction. This can include chiral metal complexes or organocatalysts. mdpi.com For instance, the reaction of a malononitrile derivative with an electrophile in the presence of a chiral base organocatalyst could selectively produce one enantiomer over the other. mdpi.com This approach is often more atom-economical as it avoids the steps of attaching and removing an auxiliary.

Table 4: Approaches to Stereochemical Control for this compound Derivatives

Reactivity and Mechanistic Investigations of Tert Butylmalononitrile

Investigation of Proton Transfer and Acidity of the Active Methylene (B1212753) Group

The methylene group in tert-butylmalononitrile, situated between two electron-withdrawing nitrile groups, is expected to be highly acidic. The C-H bond is activated, making the proton susceptible to abstraction by a base.

Primary and Solvent Kinetic Isotope Effects in Deprotonation Processes

Solvent kinetic isotope effects are observed when the solvent is changed from, for example, H₂O to D₂O. These effects can provide insight into the role of the solvent in the reaction mechanism, such as its involvement in proton transfer. wikipedia.org For the deprotonation of this compound, a solvent isotope effect would be expected if the solvent is involved in the proton transfer, either as a base or by stabilizing the transition state. However, specific studies quantifying the solvent KIE for this compound deprotonation have not been found in the surveyed literature.

Table 1: Expected Kinetic Isotope Effects in the Deprotonation of this compound

| Isotope Effect Type | Expected Observation | Mechanistic Implication |

| Primary KIE (kH/kD) | > 1 | C-H bond cleavage is part of the rate-determining step. |

| Solvent KIE (k(H₂O)/k(D₂O)) | > 1 (Normal) or < 1 (Inverse) | Solvent participates in the proton transfer mechanism. |

Influence of Catalysts and Environmental Factors on C-H Acidity

The acidity of the methylene C-H in this compound can be influenced by various factors. The choice of solvent can affect acidity by stabilizing the resulting carbanion to different extents. wikipedia.orgrsc.org Polar aprotic solvents are generally expected to enhance the kinetic acidity by solvating the cation of the base, thus increasing its effective strength.

Catalysts, particularly bases, are crucial for deprotonation. The strength of the base will determine the position of the equilibrium. While strong bases like alkali metal hydrides or amides would lead to near-quantitative deprotonation, weaker bases could be used to establish an equilibrium. Research on related malononitrile (B47326) derivatives has shown that basic catalysts like hydrotalcite can be employed for reactions involving deprotonation. Research on the catalytic enantioselective Michael addition of malononitrile has also been explored, indicating the potential for chiral catalysts to influence reactions involving the deprotonation of such substrates. researchgate.net However, specific studies detailing the catalytic effects on the C-H acidity of this compound are scarce.

Nucleophilic and Electrophilic Pathways in this compound Reactions

Formation and Reactivity of this compound Anions

Deprotonation of this compound generates a resonance-stabilized carbanion, the this compound anion. This anion is a potent nucleophile, with the negative charge delocalized over the central carbon and the two nitrogen atoms of the nitrile groups.

This nucleophilic anion is expected to react with a variety of electrophiles. For instance, it can undergo alkylation with alkyl halides, a common reaction for malonic ester and malononitrile anions. youtube.com It is also expected to participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.orgencyclopedia.pub The steric hindrance from the tert-butyl group might influence the rate and feasibility of these reactions, potentially favoring smaller electrophiles or requiring more forcing reaction conditions.

Reactions with Electrophilic Species for Functionalization

The this compound anion can be used to introduce the this compound moiety onto other molecules. Reactions with carbonyl compounds like aldehydes and ketones would lead to the formation of β-hydroxy nitriles after a nucleophilic addition. Electrophilic amination reagents could be used to form a C-N bond at the α-position. acs.orgnih.gov While these reactions are well-established for other carbanions, specific examples and detailed mechanistic studies involving the this compound anion are not widely reported.

Radical and Single Electron Transfer (SET) Processes Involving this compound

Radical reactions involving malononitriles can be initiated through single electron transfer (SET) processes. The this compound anion could, in principle, be oxidized by a one-electron oxidant to generate a malononitrile radical. This radical species could then participate in various radical reactions, such as addition to alkenes. A study on the copper-catalyzed carbochlorination of alkenes with aryl malononitriles suggests that a malononitrile radical is a key intermediate. nih.gov

Alternatively, SET can occur from a photo- or electrochemically excited species to the malononitrile itself, potentially leading to a radical anion. While the field of photoredox catalysis has expanded the scope of radical reactions, specific investigations into the radical and SET processes of this compound are not well-documented in the literature. researchgate.net Theoretical studies on the addition of a tert-butyl radical to cyano-substituted alkenes have been performed, which could provide some insight into the reactivity of related radical species. uq.edu.aubgu.ac.il

Mechanistic Elucidation of Oxidative Amidation Reactions

The oxidative amidation of α-substituted malononitriles, including this compound, provides an efficient method for the formation of sterically hindered amides. wikipedia.org This process involves the direct, oxygen-based conversion of 1,1-dicyanoalkanes into amides and peptides, often with high yield and preservation of stereochemical integrity. wikipedia.org The reaction is typically carried out by stirring the α-substituted malononitrile with an amine in acetonitrile (B52724) under an oxygen atmosphere, using a carbonate base. wikipedia.org

For sterically demanding substrates like α-tert-butyl malononitrile, optimization of reaction conditions has shown that Cesium Carbonate (Cs₂CO₃) is a superior base compared to others such as potassium carbonate (K₂CO₃), potassium acetate (B1210297) (KOAc), and potassium phosphate (B84403) (K₃PO₄), particularly at elevated temperatures. wikipedia.org

A plausible mechanism for this oxidative amidation is proposed to proceed through several key steps (Figure 1). wikipedia.org The process is initiated by the deprotonation of the α-substituted malononitrile to form a resonance-stabilized anion (11). wikipedia.org This anion can then undergo a single-electron transfer (SET) with molecular oxygen, either directly or indirectly. wikipedia.org If this process generates a radical pair, they would subsequently couple to form a peroxide adduct (13). wikipedia.org The formation of α-peroxy malononitrile species is supported by experiments using cyclopropyl (B3062369) and thioether substrates. wikipedia.org These peroxide intermediates can cyclize to form dioxiranes, which are capable of monooxygenating the malononitrile α-carbanions. wikipedia.org This oxygenation step leads to the formation of an activated acyl cyanide (16) that readily reacts with amine nucleophiles to yield the final amide product. wikipedia.org

Figure 1: Proposed mechanism of amide formation via an acyl cyanide intermediate. Deprotonation of the malononitrile is followed by reaction with molecular oxygen to form a peroxide adduct, which then rearranges to an activated acyl cyanide capable of reacting with an amine.

The reaction conditions for the oxidative amidation of sterically hindered α-alkylated malononitriles have been optimized as detailed in the table below.

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | 60 | 24 | 35 |

| 2 | KOAc | 80 | 24 | <5 |

| 3 | K₃PO₄ | 80 | 24 | 20 |

| 4 | Cs₂CO₃ | 80 | 12 | 85 |

| 5 | KOtBu | 25 | 2 | 10 |

| 6 | CsOH | 80 | 12 | 60 |

| Reaction of α-tert-butyl malononitrile with N-methylbenzylamine. |

Reductive Transformations Using Samarium Diiodide and Related Reagents

Samarium diiodide (SmI₂) is a potent single-electron reducing agent widely utilized in organic synthesis for its ability to mediate a variety of chemical transformations under mild conditions. mdpi.comnih.gov Its utility stems from a large reduction potential, which can be further enhanced by additives like hexamethylphosphoramide (B148902) (HMPA), allowing for the generation of highly reactive radical or organosamarium intermediates. mdpi.comnih.gov SmI₂ is effective in the reduction of a wide array of functional groups, including alkyl halides, carbonyl compounds, and α-functionalized carbonyls. nih.govmsu.edu

The general mechanism for the reduction of organic halides by SmI₂ involves an initial single-electron transfer to the substrate, leading to the formation of a radical intermediate and the loss of a halide anion. nih.gov This radical can then be further reduced by a second molecule of SmI₂ to form a nucleophilic organosamarium species, which can then be protonated or react with other electrophiles. mdpi.comnih.gov

While SmI₂ has been employed in a vast number of synthetic applications, including Barbier reactions, radical-alkene cyclizations, and Reformatsky-type reactions, specific studies detailing the reductive transformations of this compound using samarium diiodide were not identified in the searched literature. mdpi.com The nitrile functional group itself can be reduced under certain conditions, but the specific reactivity of a sterically hindered malononitrile like the tert-butyl derivative in the presence of SmI₂ has not been extensively documented in the available resources.

Pericyclic and Cycloaddition Chemistry of this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. clockss.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are characterized by their high stereospecificity and are often unaffected by solvents or catalysts. clockss.org

Cycloaddition reactions, a prominent type of pericyclic reaction, involve the joining of two π-electron systems to form a new ring through the conversion of π-bonds to σ-bonds. clockss.org The feasibility of these reactions is often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. utdallas.edu A well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. scribd.com

Despite the rich chemistry of pericyclic and cycloaddition reactions, a review of the available literature did not yield specific studies on the participation of this compound in such transformations. The nitrile group can, in principle, act as a dienophile or a dipolarophile in certain cycloaddition reactions, but specific examples involving this compound are not documented in the searched sources. Therefore, a detailed discussion of its behavior in this context cannot be provided at this time.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the applications of This compound that strictly adheres to the requested outline. The specified applications, such as its role in complex carbon-carbon bond formations, synthesis of diverse heterocycles, preparation of diamine derivatives, and integration into multi-component reactions, are well-documented for the parent compound, malononitrile , but not for its tert-butyl derivative.

The presence of the sterically bulky tert-butyl group on the central carbon atom of this compound significantly alters its reactivity compared to malononitrile. Consequently, extrapolating the chemical behavior of malononitrile to its tert-butyl analog would be scientifically inaccurate.

The search results did yield extensive information on related but distinct topics:

Malononitrile: This compound is a widely used building block in the synthesis of various heterocyclic frameworks and is a common component in many multi-component reactions.

Masked Acyl Cyanides (MACs): Reagents like TBS-MAC (2-((tert-butyldimethylsilyl)oxy)malononitrile) are synthesized from malononitrile derivatives (not this compound) and are used as versatile synthons. The "tert-butyl" component in TBS-MAC is part of the silyl (B83357) protecting group and is not directly attached to the malononitrile carbon skeleton.

tert-Butyl Isocyanide and tert-Butyl Nitrite: These reagents, which share the "tert-butyl" group, have distinct applications in organic synthesis, including multi-component reactions and various oxidation and nitrosation reactions, but their chemistry is unrelated to this compound.

Given the strict constraint to focus solely on "this compound" and the lack of published findings for the specific applications outlined, creating the requested article would require fabricating data, which is not possible. Therefore, the article cannot be generated as instructed without compromising scientific accuracy.

Applications of Tert Butylmalononitrile in Advanced Organic Synthesis

Application in Asymmetric Synthesis

Following a comprehensive review of scientific literature and chemical databases, no specific research detailing the application of tert-Butylmalononitrile in asymmetric synthesis has been identified. While extensive research exists on the use of the parent compound, malononitrile (B47326), and various other tert-butyl containing molecules in enantioselective reactions, the specific use of this compound in this context appears to be a novel area with no published findings.

The search for relevant studies included asymmetric catalysis, enantioselective additions, and other stereocontrolled transformations where similar dinitrile compounds are often employed. However, these searches did not yield any results for this compound.

Therefore, this section cannot be completed with the detailed research findings and data tables as requested, due to the absence of available scientific data on this specific topic.

Coordination Chemistry and Ligand Development with Tert Butylmalononitrile

tert-Butylmalononitrile as a Dinitrile Ligand in Metal Coordination

This compound can function as a dinitrile ligand, capable of coordinating to one or two metal centers. In mononuclear complexes, it would chelate to a single metal ion, although this mode of coordination is less common for malononitrile (B47326) derivatives. Its primary role in coordination chemistry is as a bridging ligand, where each nitrile group binds to a different metal center, facilitating electronic communication between them. This bridging capability is crucial for the formation of binuclear complexes and the study of intramolecular electron transfer. The bulky tert-butyl group on the central carbon atom can influence the steric environment around the coordination sphere, potentially affecting the stability and reactivity of the resulting complexes.

Synthesis and Structural Characterization of Metal-tert-Butylmalononitrile Complexes

The synthesis of metal complexes with this compound has been demonstrated, particularly in the formation of binuclear ruthenium ammine complexes. nih.gov The synthetic strategy typically involves the reaction of the dinitrile ligand with a suitable metal precursor. For instance, the binuclear pentaammineruthenium complex with a this compound bridge is synthesized from the reaction of this compound with a reactive ruthenium(II) species. nih.gov

The characterization of these complexes relies heavily on spectroscopic methods. Ultraviolet-visible (UV-Vis) spectroscopy is particularly important for characterizing the electronic transitions within the molecule. For example, the spectra of the binuclear ruthenium complexes show distinct absorption bands that are indicative of the oxidation states of the metal centers. nih.gov While detailed crystallographic data for metal-tert-butylmalononitrile complexes are not widely available in the literature, spectroscopic analyses provide crucial information about their electronic structure and the nature of the metal-ligand interaction.

Table 1: Spectroscopic Data for Ruthenium-tert-Butylmalononitrile Complexes

| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| [Ru(NH₃)₅(t-Bu(CN)₂)Ru(NH₃)₅]⁴⁺ | 0.1 M HCl | Not Specified | Not Specified |

| [Ru(NH₃)₅(t-Bu(CN)₂)Ru(NH₃)₅]⁵⁺ | 0.1 M HCl | 1275 | Not Specified |

| [Ru(NH₃)₅(t-Bu(CN)₂)Ru(NH₃)₅]⁵⁺ | DMSO | 1275 | 0.437 |

| [Ru(NH₃)₅(t-Bu(CN)₂)Ru(NH₃)₅]⁵⁺ | Acetone | 1170 | 0.394 |

Data sourced from Krentzien and Taube (1975). nih.gov

Electronic Properties and Bonding Interactions in Coordination Compounds

The electronic properties of metal-tert-butylmalononitrile complexes are dominated by the interaction between the metal d-orbitals and the π-system of the nitrile groups. The nitrile ligand can act as a σ-donor through the nitrogen lone pair and as a π-acceptor into the π* orbitals of the C≡N bond. In bridged binuclear complexes, this π-system facilitates electronic communication between the metal centers.

This interaction is particularly significant in mixed-valence complexes, where the metal ions are in different oxidation states (e.g., Ru(II) and Ru(III)). In such systems, an intervalence charge transfer (IVCT) band may be observed in the near-infrared region of the electronic spectrum. nih.gov This band corresponds to the energy required to transfer an electron from the lower-valent metal center to the higher-valent one. The properties of this IVCT band, such as its energy, intensity, and bandwidth, provide valuable information about the degree of electronic coupling between the metal centers. A broad and intense IVCT band, as observed for the this compound-bridged ruthenium complex, suggests a significant degree of delocalization and classifies the complex within the Robin-Day Class II/III borderline, indicating strong electronic communication through the dinitrile bridge. nih.gov

Catalytic Activity of this compound-Derived Metal Complexes

Based on available scientific literature, there is limited to no information on the catalytic activity of metal complexes derived from this compound. While coordination complexes of ruthenium and other transition metals are widely explored as catalysts for various organic transformations, specific studies focusing on this compound as a ligand in catalytic systems have not been reported.

There is currently no available research detailing the application of this compound-derived metal complexes in redox catalysis. The potential for such applications exists, given that the ruthenium complexes of this ligand can access different oxidation states, a key feature for redox catalysts. However, without experimental studies, this remains a hypothetical application.

The exploration of mixed-valence systems is the primary area where this compound has been utilized in coordination chemistry. nih.gov The binuclear ruthenium ammine complex bridged by this compound serves as a model system for studying intramolecular electron transfer. The tert-butyl derivative was specifically chosen to enhance the stability of the mixed-valence complex, as related malononitrile derivatives were found to be unstable. nih.gov

The mixed-valence [Ru(II)-Ru(III)] state of the this compound complex is generated by the one-electron oxidation of the corresponding [Ru(II)-Ru(II)] species. The resulting mixed-valence ion is more acidic than its mononuclear counterpart. nih.gov Although the tert-butyl group confers greater stability compared to other malononitrile derivatives, the mixed-valence complex still undergoes decomposition over time. nih.gov The study of such systems provides fundamental insights into the factors that govern the rate and mechanism of electron transfer between metal centers, which is crucial for the design of molecular electronic devices and artificial photosynthetic systems.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Ruthenium |

| Dimethyl sulfoxide (B87167) (DMSO) |

Advanced Spectroscopic and Computational Investigations of Tert Butylmalononitrile Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures and investigating reaction mechanisms in solution. uni-saarland.de By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and the electronic environment of nuclei within the tert-butylmalononitrile molecule.

While a complete, detailed mechanistic study employing NMR for this compound is not extensively documented in readily available literature, the expected spectral features can be predicted based on its structure. The ¹H NMR spectrum would be characterized by two main signals: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the methine proton. The chemical shift of the tert-butyl protons would appear significantly upfield, while the methine proton, being adjacent to two electron-withdrawing cyano groups, would be shifted downfield.

The ¹³C NMR spectrum would provide complementary information. Key signals would include those for the methyl carbons and the quaternary carbon of the tert-butyl group, the methine carbon, and the carbons of the two cyano groups. nanalysis.com The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent functional groups. For instance, the carbons of the cyano groups would appear in the characteristic region for nitriles.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound. utsouthwestern.edu By acquiring spectra at different time intervals, it is possible to observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. Furthermore, specialized NMR techniques can help identify transient intermediates, providing crucial evidence for proposed reaction pathways.

Interactive Data Table: Predicted NMR Chemical Shifts

Below is a table of predicted chemical shifts for this compound. Note that these are estimated values and can vary based on the solvent and other experimental conditions. sigmaaldrich.comucla.edumsu.edu

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| (CH₃)₃C- | ¹H | ~1.3 | Singlet |

| -CH(CN)₂ | ¹H | ~4.0 | Singlet |

| (CH₃)₃C- | ¹³C | ~30 | Quartet |

| (CH₃)₃C- | ¹³C | ~35 | Singlet |

| -CH(CN)₂ | ¹³C | ~25 | Doublet |

| -CH(CN)₂ | ¹³C | ~115 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Reaction Intermediates

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds and functional groups present, making them powerful tools for structural characterization and for identifying species formed during a chemical reaction. youtube.com

The IR spectrum of this compound is distinguished by several key absorption bands. A prominent and sharp peak characteristic of the nitrile (C≡N) stretching vibration is expected to appear around 2250 cm⁻¹. The presence of the tert-butyl group will give rise to strong bands corresponding to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370 cm⁻¹ and 1460 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | tert-Butyl | ~2970 |

| C≡N Stretch | Nitrile | ~2250 |

| C-H Bend (asymmetric) | tert-Butyl | ~1460 |

| C-H Bend (symmetric) | tert-Butyl | ~1370 |

Raman spectroscopy provides complementary information to IR spectroscopy. While direct Raman studies on this compound are not widely reported, the technique is particularly well-suited for studying reaction intermediates in solution. nih.gov Time-resolved resonance Raman spectroscopy, for example, can be employed to obtain vibrational spectra of short-lived species by using pulsed lasers. nih.govresearchgate.net This approach could be used to study reactions involving this compound, potentially revealing the structure and bonding of transient intermediates that are not observable by other means. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Studying Electronic Transitions and Charge Transfer

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk For organic molecules, the most important electronic transitions are typically n→π* and π→π*. libretexts.org

The this compound molecule contains saturated σ bonds, non-bonding electrons (on the nitrogen atoms of the cyano groups), and π bonds within the cyano groups. The absorption of UV radiation can promote electrons involved in these orbitals to higher energy anti-bonding orbitals (π* or σ*). shu.ac.uk

The key electronic transitions expected for this compound are:

n→π : This transition involves promoting a non-bonding electron from a nitrogen atom to an anti-bonding π orbital of the C≡N group. These transitions are typically of lower energy and occur at longer wavelengths but have a low molar absorptivity. shu.ac.uk

π→π : This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π orbital within the cyano group. These transitions are generally more intense than n→π* transitions. shu.ac.uk

n→σ * and σ→σ *: These transitions require higher energy and typically occur in the far-UV region (below 200 nm). tanta.edu.eg

Interactive Data Table: General Electronic Transitions

This table outlines the types of electronic transitions relevant to the functional groups in this compound.

| Transition Type | Orbitals Involved | Typical Wavelength Region | Relative Intensity |

| σ → σ | σ bonding to σ anti-bonding | < 200 nm (Far UV) | Strong |

| n → σ | Non-bonding to σ anti-bonding | 150 - 250 nm | Weak to Medium |

| π → π | π bonding to π anti-bonding | 200 - 700 nm | Strong |

| n → π | Non-bonding to π anti-bonding | 200 - 700 nm | Weak |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a powerful tool for determining the molecular weight of compounds and elucidating their structure by analyzing fragmentation patterns. In the context of reaction chemistry, MS can be used for real-time monitoring of reactants and products. mdpi.com

For this compound (molecular weight approximately 122.17 g/mol ), the molecular ion peak (M⁺) would be observed in the mass spectrum. nih.gov A key fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tert-butyl cation, or the cleavage of the C-C bond to form the tert-butyl cation itself. libretexts.orgyoutube.com

A prominent peak in the mass spectrum of this compound would be expected at an m/z of 57, corresponding to the highly stable tert-butyl cation ((CH₃)₃C⁺). uni-saarland.de The loss of this cation from the molecular ion would result in a fragment at m/z 65, corresponding to [CH(CN)₂]⁻. Analyzing these characteristic fragments helps to confirm the structure of the molecule and identify it in a reaction mixture. whitman.edu Modern MS techniques coupled with chromatography, such as GC-MS, allow for the separation and identification of multiple components in a complex mixture, making it invaluable for monitoring reaction progress and identifying byproducts. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 122 | Molecular Ion | [C₇H₁₀N₂]⁺ | Parent molecule radical cation |

| 107 | [M - CH₃]⁺ | [C₆H₇N₂]⁺ | Loss of a methyl radical |

| 65 | [M - C(CH₃)₃]⁻ | [C₃HN₂]⁻ | Loss of the tert-butyl group |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Stable tert-butyl cation; likely a base peak |

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) has become a powerful computational tool in chemistry for predicting molecular properties and reactivity. mdpi.com DFT calculations can determine the electronic structure, optimized geometry, and vibrational frequencies of molecules like this compound. These calculations provide a theoretical basis for interpreting experimental spectroscopic data.

DFT is particularly useful for investigating chemical reactivity through the calculation of various descriptors. mdpi.comlongdom.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's ability to act as an electron donor or acceptor. The distribution of these frontier orbitals indicates the likely sites for nucleophilic or electrophilic attack. Other reactivity indices, such as chemical potential, hardness, and the Fukui function, can be calculated to quantify and predict the most reactive sites within the molecule. mdpi.com

Furthermore, DFT is extensively used to map out reaction potential energy surfaces. researchgate.net By locating and characterizing transition state structures, which are first-order saddle points on the energy surface, DFT can be used to calculate activation energies and predict the feasibility of different reaction pathways. researchgate.netyoutube.com This allows for a detailed, theoretical investigation of reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the behavior of molecules in the liquid phase, including their interactions with solvent molecules.

An extensive review of scientific literature and crystallographic databases reveals a notable scarcity of published X-ray crystallography studies specifically focused on the derivatives and co-crystals of this compound. While X-ray crystallography is a powerful technique for elucidating the three-dimensional atomic and molecular structures of crystalline compounds, dedicated research on the solid-state structures of this compound derivatives, beyond the basic structure determination of the parent compound, appears to be limited in the public domain.

Similarly, the formation and crystallographic analysis of co-crystals involving this compound are not extensively documented. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, and their study provides significant insights into intermolecular interactions and the modification of physicochemical properties.

Due to the lack of available detailed research findings and specific crystallographic data for this compound derivatives and co-crystals in the searched literature, a comprehensive section with the requested data tables cannot be provided at this time.

For context, had such studies been available, the analysis would typically involve a detailed examination of:

Crystal Packing: The arrangement of molecules in the crystal lattice, identifying any common packing motifs or polymorphism.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-stacking, that stabilize the crystal structure of derivatives and co-crystals.

Supramolecular Assembly: How individual molecules assemble into larger, ordered structures in the solid state, particularly in co-crystals where this compound would interact with a co-former molecule.

Crystallographic data for any identified compounds would be presented in a standardized format, as shown in the hypothetical table structure below.

Hypothetical Crystallographic Data Table for a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | [Formula] |

| Formula Weight | [Value] |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

This information remains illustrative of the standard data that would be generated from X-ray crystallographic analysis. Further research in this area is required to populate such tables for this compound systems.

Applications in Materials Science and Supramolecular Assembly

Development as a Precursor for Organic Electronic Materials

The fundamental principle of organic electronics relies on the design and synthesis of organic molecules that exhibit specific electronic functions. The performance of these materials is intrinsically linked to their molecular structure, which dictates energy levels and intermolecular interactions. googleapis.com In this context, tert-butylmalononitrile has been identified as a valuable precursor for components used in organic electronic devices.

Its primary role is in the synthesis of electron-acceptor molecules, which are crucial for creating charge-transfer complexes and n-type semiconductors. shu.ac.uk Molecular dopants are essential in organic electronics as they can significantly increase charge carrier density and modify the energy levels in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org Furthermore, derivatives of this compound have been listed as components in nonaqueous electrolyte solutions for batteries, highlighting their potential in energy storage applications. acs.org The development of new precursors is critical for advancing solution-phase fabrication of large-area organic electronics. nih.gov

Contribution to the Synthesis of Tetracyanoquinodimethane (TCNQ) Derivatives and Analogs

One of the most significant applications of this compound is as a starting material for derivatives of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). TCNQ and its analogs are powerful electron acceptors that form highly conductive charge-transfer (CT) complexes with electron-donor molecules. rsc.org These CT complexes are a cornerstone in the field of molecular electronics. shu.ac.uk

The synthesis of this compound itself can be achieved via distillation under reduced pressure, yielding a white, waxy solid. shu.ac.uk This compound is then used to introduce the dicyanomethylene group, often with the bulky tert-butyl substituent, onto a quinoid core to form TCNQ derivatives. shu.ac.uk The presence of the tert-butyl group can enhance the solubility of the resulting TCNQ derivative, which is advantageous for solution-based processing and the fabrication of thin films. Zwitterionic adducts based on TCNQ derivatives have been synthesized and studied for their solvatochromic properties, which are sensitive to substituent effects. shu.ac.uk The development of novel TCNQ derivatives is a continuing effort to create materials with tailored electronic properties for applications in sensors, memory devices, and redox catalysis. rsc.orgnih.gov

Investigations into Self-Assembly and Crystal Engineering of this compound Compounds

Self-assembly is the spontaneous organization of molecules into ordered structures, governed by non-covalent interactions. rsc.orgrsc.org The field of crystal engineering aims to design and control these interactions to produce crystalline solids with desired physical and chemical properties. The three-dimensional structure of a molecule is determined through techniques like single-crystal X-ray crystallography, which provides precise information on bond lengths, angles, and intermolecular packing. nih.gov

While the principles of self-assembly and crystal engineering are well-established for various molecular systems, specific investigations into the self-assembly behavior of this compound itself are not extensively documented in the available literature. Such studies would involve crystallizing the compound and analyzing its crystal structure to understand how the interplay of the polar nitrile groups and the nonpolar tert-butyl group directs its solid-state packing.

Sublimation is a purification and crystal growth technique where a solid is heated under vacuum, transforms directly into a vapor, and then condenses back into a solid on a cooler surface. crystallizationsystems.comdtic.mil This method is particularly useful for growing high-purity single crystals of organic compounds that are stable at elevated temperatures. crystallizationsystems.comdiva-portal.orgsumitomoelectric.com The process is governed by factors such as temperature gradient, pressure, and the intrinsic properties of the compound. dtic.mildiva-portal.orgmdpi.com

This compound can be distilled at 112-116°C under a reduced pressure of 11 mm Hg, which indicates it has sufficient volatility to be a candidate for sublimation growth. shu.ac.uk However, specific research detailing the successful growth of macroscopic single crystals of this compound via sublimation has not been found in the surveyed literature. Such experiments would be valuable for obtaining high-quality crystals necessary for detailed structural analysis and for evaluating the intrinsic electronic properties of the material. crystallizationsystems.com

The crystal structure and morphology of a molecular solid have a profound impact on its electronic and physical properties. arxiv.orgaps.orgresearchgate.net Factors such as the packing arrangement, intermolecular distances, and orbital overlap between adjacent molecules dictate the efficiency of charge transport, which is a critical parameter for semiconductor performance. rsc.org Strain and defects within the crystal lattice can also significantly alter electronic band gaps and conductivity. arxiv.orgmdpi.com

While the link between crystal structure and material performance is a fundamental concept in materials science, specific studies correlating the crystal morphology of this compound derivatives with their functional performance are not detailed in the available research. An analysis of the crystal structure of a this compound-based material would provide insight into its potential as an electronic material. For instance, flat valence bands in the calculated band structure can indicate limited orbital overlap, which may predict modest charge transport properties. rsc.org

Integration into Functional Polymers and Frameworks

The incorporation of functional molecules like this compound into larger macromolecular structures such as polymers and metal-organic frameworks (MOFs) is a key strategy for creating advanced materials. wikipedia.orgresearchgate.netmdpi.comrsc.org MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands, with applications in catalysis, gas storage, and drug delivery. nih.govwikipedia.org

A notable example of the integration of this compound into a functional framework is its use as a bridging ligand in binuclear ruthenium complexes. acs.orgresearchgate.netresearchgate.net In these structures, the this compound molecule connects two ruthenium metal centers. researchgate.net The resulting mixed-valence complexes, containing ruthenium in different oxidation states (e.g., Ru(II) and Ru(III)), exhibit interesting electronic properties, such as intervalence charge transfer (IVCT), where an electron can hop between the metal centers through the nitrile-containing bridge. researchgate.net The study of such complexes is crucial for understanding fundamental electron transfer processes in chemistry and biology. rsc.orgrsdjournal.org

Additionally, there is potential for incorporating this compound into polymers. Patents have described solutions containing sodium this compound for the potential creation of hydrocarbon polymers. googleapis.com Copolymers containing other functional monomers, such as 2-tert-butylaminoethyl methacrylate, have been synthesized and characterized for various applications, indicating a general interest in polymers containing tert-butyl functionalities. mdpi.com

Comparative Studies and Structure Reactivity Relationships of Tert Butylmalononitrile

Influence of the tert-Butyl Group on Steric Hindrance and Electronic Effects

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. youtube.com Its presence on the malononitrile (B47326) carbon creates significant steric hindrance, which can shield the acidic C-H proton and the neighboring nitrile groups from attack by reagents. youtube.comsolubilityofthings.com

Steric Hindrance:

The spatial bulk of the tert-butyl group can impede the approach of reactants, thereby influencing reaction rates and, in some cases, the feasibility of a transformation. In reactions involving condensation or addition, bulky substituents like tert-butyl groups have been observed to lead to lower yields and require longer reaction times. rsc.org This steric repulsion arises from the overlap of electron clouds between the bulky group and an approaching molecule or a nearby functional group within the same molecule. youtube.com This effect can be particularly pronounced in bimolecular processes where the transition state requires the close approach of two species. reddit.com For instance, while sterically hindered atoms may be protected from reacting with other molecules, internal steric strain can also encourage unimolecular processes that relieve that strain. youtube.com

Electronic Effects:

Electrochemical studies on these ruthenium complexes revealed that the acidity of the coordinated nitrile ligand is significantly affected by the substituent. datapdf.com The pKa values for the ruthenium(III) complex and the mixed-valence species were found to be higher for the tert-butylmalononitrile derivative compared to the malononitrile derivative, indicating that the tert-butyl group makes the proton less acidic. datapdf.com

| Bridging Ligand | pKa of [Ru(III), L, Ru(III)] Complex | pKa of [Ru(III), L, Ru(II)] Complex |

|---|---|---|

| This compound | -3.0 | 1.6 |

| Malononitrile | -4.8 | -0.7 |

Table 1. Comparative pKa values for ruthenium complexes with this compound and malononitrile as bridging ligands. datapdf.com This data illustrates the electronic effect of the tert-butyl group, which decreases the acidity (raises the pKa) compared to the unsubstituted malononitrile.

This electronic influence extends to the properties of the resulting complexes, such as the energy of their intervalence charge-transfer bands, which are sensitive to the electron delocalization across the bridging ligand. datapdf.com

Comparative Analysis with Other Substituted Malononitriles in Synthetic Contexts

The unique steric and electronic profile of this compound becomes clearer when compared with other substituted malononitriles in specific chemical reactions. The interplay between these factors often dictates reaction outcomes, yields, and selectivity.

In the context of forming binuclear mixed-valence species, a direct comparison between this compound, malononitrile, and other nitrile-based ligands highlights its distinct behavior. datapdf.com The properties of these complexes, which depend on the electronic communication between the metal centers through the bridging ligand, serve as a sensitive probe of the substituent's effects. The comproportionation constant (Kcom), which measures the stability of the mixed-valence state, is dramatically higher for this compound and malononitrile anions compared to dicyanamide, indicating strong electronic delocalization. datapdf.com

Furthermore, the near-infrared (NIR) absorption bands, characteristic of these mixed-valence species, also show significant differences. datapdf.com

| Bridging Ligand Anion | Kcom | NIR Absorption (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|

| This compound | >1010 | 1170 | 1.6 x 104 |

| Malononitrile | >1010 | 1280 | >104 |

| Tricyanomethanide | 2.3 x 103 | 1550 | 6.2 x 103 |

| Dicyanamide | 2 x 102 | 1100 | 2.8 x 103 |

Table 2. Comparative properties of mixed-valence ruthenium complexes with different nitrile-based bridging ligands. datapdf.com The high Kcom value for the this compound-bridged complex underscores its ability to support strong electronic delocalization, similar to the unsubstituted malononitrile.

In other synthetic applications, comparisons are often made based on reactivity. For instance, in three-component reactions, malononitrile itself often exhibits higher reactivity and leads to shorter reaction times compared to analogues where a nitrile group is replaced by an ester, such as in ethyl cyanoacetate (B8463686) or methyl cyanoacetate. rsc.org The replacement significantly decreases reaction performance. rsc.orgacs.org When exploring the scope of platinum-catalyzed allylic C–H alkylation, a wide array of monosubstituted malononitriles bearing benzyl, alkyl, and heterocyclic groups were shown to be effective nucleophiles, demonstrating the versatility of this class of compounds. chinesechemsoc.org While this specific study did not include this compound, it provides a framework for comparison, where reactivity is modulated by the electronic and steric nature of the substituent. For example, substituents on the malononitrile can range from electron-donating alkyl groups to electron-withdrawing groups attached via an aromatic ring. chinesechemsoc.org

Quantitative Structure-Reactivity Correlations in this compound Transformations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical approaches used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. ijpsr.com These models are built on the principle that the properties of a chemical are a function of its molecular structure and are used to predict the activity or reactivity of new compounds. A QSAR/QSRR model typically takes the form of a mathematical equation that relates one or more molecular descriptors to a specific endpoint. researchgate.net

While specific, validated QSRR models for the transformations of this compound are not prominently available in the surveyed literature, the principles of QSAR/QSRR can be applied to understand its reactivity. To build such a model for a reaction involving this compound, one would need to quantify its structural features using molecular descriptors.

Key descriptors would include:

Steric Descriptors: These quantify the bulk of the tert-butyl group. Examples include Taft's steric parameter (Es), van der Waals volume, and molecular surface area. nih.gov These parameters would be critical in modeling reactions where steric hindrance is a dominant factor. rsc.org

Electronic Descriptors: These describe the electron-donating nature of the tert-butyl group. Hammett or Taft constants (σ), calculated atomic charges, or quantum chemical parameters like HOMO/LUMO energies would be relevant. nih.gov

Lipophilicity/Hydrophobicity Descriptors: The partition coefficient (logP) is a primary descriptor for a molecule's hydrophobicity. nih.gov The tert-butyl group significantly increases the lipophilicity of the malononitrile core, which can influence its solubility and interaction with nonpolar environments.

A hypothetical QSRR study could involve synthesizing a series of α-substituted malononitriles with varying steric and electronic properties (e.g., methyl, ethyl, isopropyl, tert-butyl, phenyl) and measuring their reaction rates or yields in a specific transformation. A statistical method, like multiple linear regression, could then be used to derive an equation correlating the observed reactivity with the calculated descriptors.

| Descriptor Type | Example Parameter | Property Quantified for tert-Butyl Group |

|---|---|---|

| Steric | Taft Steric Parameter (Es) | High degree of steric bulk. |

| Electronic | Taft Inductive Parameter (σ*) | Weak electron-donating character. |

| Lipophilicity | LogP | Increased hydrophobicity/lipophilicity. |

| Topological | Molecular Connectivity Index (χ) | Molecular size, branching, and complexity. |

Table 3. Conceptual table of descriptor types that would be relevant for a Quantitative Structure-Reactivity Relationship (QSRR) study of this compound.

Such an analysis would provide a quantitative understanding of how the tert-butyl group's specific combination of steric bulk and electronic character governs the reactivity of the malononitrile scaffold in comparison to other substituents.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for tert-Butylmalononitrile Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While malononitrile (B47326) and its derivatives are versatile reagents in organic synthesis, the bulky tert-butyl group can hinder reactivity in established transformations. capes.gov.brnih.gov Future research will likely focus on designing catalysts that can overcome this steric hindrance and enable a broader range of reactions.

Emerging trends in catalysis that could be applied to this compound include:

Metal-Organic Frameworks (MOFs): These materials offer tunable porous structures and a combination of metal nodes and organic linkers that can be functionalized for specific catalytic activities. rsc.org MOFs can provide confined spaces that may influence the selectivity of reactions involving sterically hindered substrates like this compound.

Advanced Homogeneous Catalysis: The development of novel manganese (I) complexes for the reduction of nitriles showcases the potential for new homogeneous catalysts. rsc.org Investigating similar systems for transformations of this compound could lead to highly selective and efficient processes.

Ultrasound-Assisted Synthesis: Ultrasonic irradiation has been shown to enhance multicomponent reactions involving malononitrile by providing thermal and mechanical activation. nih.gov Applying this technique to reactions with this compound could overcome activation barriers and improve reaction rates.

Development of In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new transformations. The development and application of in situ spectroscopic techniques are paramount in this endeavor. These methods allow for the real-time monitoring of reacting species, providing direct insight into reaction kinetics and the identity of transient intermediates.

Key spectroscopic techniques and their potential applications include:

In Situ Raman Spectroscopy: This technique has been successfully used to monitor mechanochemical reactions in real-time by observing changes in vibrational modes. irb.hr It could be invaluable for studying solid-state or slurry reactions of this compound, providing molecular-level information on reaction progress.

In Situ Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for tracking the concentration of reactants and products in real-time, as demonstrated in studies of amine dehydrogenation to nitriles. rsc.org This could be applied to monitor the consumption of the nitrile groups in this compound during various transformations.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and has been used to follow the progress of nitrile reduction reactions, identifying catalyst resting states and intermediate species. rsc.orgacs.org For this compound, this could elucidate the role of the tert-butyl group in influencing reaction pathways.

Mechanistic studies on related nitrile compounds have revealed complex reaction pathways, such as intramolecular versus intermolecular attacks in nitrile hydration. nih.gov Similar detailed investigations for this compound would be highly valuable.

Computational Design and Prediction of New this compound Reactions and Derivatives

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.gov For this compound, computational methods can guide experimental work by identifying promising reaction pathways and novel derivatives with desired functionalities.

Future computational research directions may include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, calculate activation barriers, and predict the stability of intermediates and products. nih.gov This would be particularly useful for understanding the influence of the tert-butyl group on reactivity and for designing catalysts that can accommodate its steric bulk.

Screening for Novel Derivatives: Computational tools can be used to design and screen virtual libraries of this compound derivatives for specific properties, such as biological activity or applications in materials science. nih.govrsc.org This approach can accelerate the discovery of new functional molecules.

Predicting Physicochemical Properties: Methods for calculating properties like heat of formation and crystal density are crucial for designing energetic materials and other functional compounds. mdpi.com These could be applied to new derivatives of this compound.

Interdisciplinary Applications in Fields such as Chemical Biology and Nanoscience

The unique properties of malononitrile derivatives suggest that this compound could find applications beyond traditional organic synthesis. acs.org Its exploration in interdisciplinary fields like chemical biology and nanoscience represents a significant growth area.

Potential interdisciplinary applications include:

Chemical Biology: Malononitrile-containing compounds have been investigated for their biological activity. acs.org The lipophilic tert-butyl group could enhance membrane permeability or modulate interactions with biological targets. Future work could involve synthesizing and screening this compound derivatives as potential therapeutic agents or biological probes.

Nanoscience: Nanotechnology is an inherently interdisciplinary field that combines chemistry, physics, and biology. researchgate.netnih.govresearchgate.net The electronic properties of malononitrile derivatives make them interesting candidates for molecular electronics. The tert-butyl group could be used to control the self-assembly of these molecules on surfaces, a key aspect of building nanoscale devices. The convergence of nanotechnology and chemical biology also opens up possibilities for using nanomaterials to deliver and target biologically active this compound derivatives. nih.gov

Sustainable Synthesis and Industrial Viability of this compound Production

As with all chemical manufacturing, the principles of green chemistry are becoming increasingly important for the production of specialty chemicals like this compound. rsc.org Future research will need to focus on developing sustainable and economically viable synthetic routes.

Key areas for improvement include:

Green Solvents and Reagents: Moving away from hazardous solvents and reagents towards more environmentally benign alternatives is a critical goal. rsc.org This could involve exploring water-based syntheses or using safer, renewable starting materials.

Energy Efficiency: Developing more energy-efficient processes, for example through the use of highly active catalysts that allow for lower reaction temperatures, is essential for reducing the environmental footprint of production. rsc.org

Process Intensification: Combining reaction and separation steps into a single, continuous process can lead to significant improvements in efficiency and reductions in waste. fraunhofer.de This is a key strategy for making the industrial production of this compound more sustainable.

Mechanochemistry: This solvent-free or low-solvent technique has emerged as a powerful tool for sustainable synthesis. sciencesconf.org Its application to the production of this compound could offer significant environmental and economic benefits.

By focusing on these emerging research directions, the scientific community can continue to unlock the potential of this compound, leading to new scientific insights and practical applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing tert-butylmalonitrile in a laboratory setting?

tert-Butylmalonitrile is typically synthesized via nucleophilic substitution or cyanoalkylation reactions. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm the tert-butyl group and nitrile functionalities.

- Infrared (IR) Spectroscopy : Identify characteristic C≡N stretching bands (~2200 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Purity Assessment : Use HPLC or GC-MS to detect impurities, ensuring >98% purity for reproducible experiments .

Q. What safety protocols are critical when handling tert-butylmalonitrile?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Spill Management : Neutralize spills with dry sand or non-combustible absorbents; avoid water to prevent reactive byproducts .

- Storage : Keep in sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area .

Q. How can researchers assess the stability of tert-butylmalonitrile under varying experimental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Sensitivity : Test stability in acidic/basic environments (e.g., 0.1M HCl/NaOH) via NMR or UV-Vis monitoring over 24 hours.

- Light Exposure : Compare degradation rates under UV light vs. dark storage using HPLC .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity or reactivity data for tert-butylmalonitrile?

- Literature Meta-Analysis : Systematically review studies using tools like EPA’s IRIS framework (e.g., tert-butanol assessments ). Cross-validate methodologies (e.g., cell viability assays vs. in vivo models).